molecular formula C17H23N3O3 B2412686 Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate CAS No. 1202899-29-3

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B2412686
CAS No.: 1202899-29-3
M. Wt: 317.389
InChI Key: ZJPRNEZWJYWAPM-UHFFFAOYSA-N
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Description

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O3 and a molecular weight of 317.39 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16-12-18-8-11-20(16)15-6-9-19(10-7-15)17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPRNEZWJYWAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNCC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202899-29-3
Record name benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate
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Preparation Methods

The synthesis of Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl piperidine with oxopiperazine under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in research and development.

Biological Activity

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate (CAS Number: 1202899-29-3) is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H23N3O3. Its structure includes a piperidine ring, a piperazine moiety, and a benzyl group, which contribute to its biological activity.

Key Physical Properties

PropertyValue
Molecular Weight317.39 g/mol
Melting Point194 - 196 °C
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in cellular signaling pathways.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, such as:

  • Acid Ceramidase (AC) : This enzyme is crucial for sphingolipid metabolism. Compounds targeting AC have shown promise in reducing toxic lipid levels in models of lysosomal storage diseases .

Biological Activity Highlights

  • Neuroprotective Effects : In animal models, related compounds have demonstrated neuroprotective properties by reducing toxic lipid accumulation associated with neurodegenerative disorders .
  • Antimicrobial Activity : Benzyl derivatives have been explored for their potential as anti-tubercular agents. Some related compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis, with IC50 values ranging from 3.73 to 4.00 μM .

Case Study 1: Neurodegenerative Disease Models

In a study involving Gaucher's and Krabbe's diseases, the administration of similar benzoxazolone carboxamides led to a significant decrease in brain levels of glucosylsphingosine and galactosylsphingosine in treated mice. These findings suggest that this compound may possess similar therapeutic potential .

Case Study 2: Antitubercular Activity

A series of benzamide derivatives were synthesized and tested for their anti-tubercular efficacy. Among these compounds, several showed promising activity against Mycobacterium tuberculosis, indicating that structural modifications around the piperazine and piperidine rings can enhance biological activity .

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